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Compound of Interest

Compound Name: (4-Ethylphenyl)acetic acid

Cat. No.: B057655 Get Quote

An In-depth Analysis Based on the Crystal Structure of [4-(Methylsulfonyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed examination of the crystal structure of 4-substituted

phenylacetic acids, with a specific focus on the crystallographic data of [4-

(Methylsulfonyl)phenyl]acetic acid as a representative analogue. Due to the absence of publicly

available crystallographic data for (4-Ethylphenyl)acetic acid, this document leverages the

structural information from a closely related compound to infer potential structural

characteristics and provide a framework for experimental analysis. This paper presents the key

crystallographic parameters, details the experimental protocols for single-crystal X-ray

diffraction, and visualizes the experimental workflow and molecular interactions. The intended

audience includes researchers in crystallography, medicinal chemistry, and drug development

who are interested in the solid-state properties of this class of compounds.

Introduction
Phenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and

materials science. The nature and position of substituents on the phenyl ring can significantly

influence the molecule's conformation, crystal packing, and intermolecular interactions, thereby

affecting its physicochemical properties such as solubility, melting point, and bioavailability.

Understanding the three-dimensional arrangement of these molecules in the solid state is
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crucial for rational drug design and the development of new materials. This guide uses the

crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid to illustrate the common structural

features and analytical techniques applicable to this family of compounds.

Crystallographic Data of [4-
(Methylsulfonyl)phenyl]acetic acid
The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid provides valuable insights into the

packing and hydrogen bonding networks of 4-substituted phenylacetic acids. The key

crystallographic data are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement
Details[1]
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Parameter Value

Empirical Formula C₉H₁₀O₄S

Formula Weight 214.23

Temperature 298(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 19.086(7) Å

b 4.9711(18) Å

c 10.724(4) Å

α 90°

β 106.102(6)°

γ 90°

Volume 977.5(6) Å³

Z 4

Density (calculated) 1.456 Mg/m³

Absorption Coefficient 0.32 mm⁻¹

F(000) 448

Data Collection

Reflections Collected 4462

Independent Reflections 1502

Refinement

Refinement Method Full-matrix least-squares on F²
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R-factor 0.048

wR-factor 0.140

Table 2: Hydrogen Bond Geometry (Å, °)[1]
D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)

O4—H4···O3ⁱ 0.82 1.87 2.693(3) 175

C3—H3···O2ⁱⁱ 0.93 2.53 3.287(3) 139

C1—H1B···O1ⁱⁱⁱ 0.96 2.45 3.365(4) 160

Symmetry codes:

(i) -x+1,-y+1,-

z+1; (ii) x,y,z; (iii)

x,y,z

Experimental Protocols
The determination of the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid involves

several key experimental steps, as outlined below. This protocol is representative of the

methodology used for small organic molecules.

Synthesis and Crystallization
The synthesis of [4-(Methylsulfonyl)phenyl]acetic acid can be achieved through various organic

synthesis routes. For crystallization, a common method is slow evaporation from a suitable

solvent or solvent mixture. In the case of the reference compound, crystals suitable for X-ray

analysis were obtained by the slow evaporation of an ethanol/water (1:1 v/v) solution at room

temperature.[1]

Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a diffractometer. The data for [4-

(Methylsulfonyl)phenyl]acetic acid was collected at a temperature of 298(2) K using Mo Kα

radiation (λ = 0.71073 Å).[1] The diffraction data are collected over a range of angles, and the

intensities of the diffracted X-rays are measured.
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Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure, typically using direct

methods or Patterson methods. The resulting electron density map is used to build an initial

model of the molecule. This model is then refined using full-matrix least-squares on F², which

minimizes the difference between the observed and calculated structure factors. Hydrogen

atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a

small organic molecule.
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Experimental workflow for crystal structure determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b057655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermolecular Interactions
The crystal packing of [4-(Methylsulfonyl)phenyl]acetic acid is characterized by a network of

hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers through strong O—

H···O hydrogen bonds. These dimers are further connected by weaker C—H···O interactions,

creating a three-dimensional network.

Molecule A

[4-(Methylsulfonyl)phenyl]acetic acid

Molecule B (Centrosymmetrically Related)

[4-(Methylsulfonyl)phenyl]acetic acid

O-H···O Hydrogen Bond
(Carboxylic Acid Dimer) C-H···O Interaction

Click to download full resolution via product page

Key intermolecular interactions in [4-(Methylsulfonyl)phenyl]acetic acid.

Conclusion
While the crystal structure of (4-Ethylphenyl)acetic acid remains to be determined, the

analysis of its close analogue, [4-(Methylsulfonyl)phenyl]acetic acid, provides a robust

framework for understanding the solid-state behavior of this class of compounds. The formation

of hydrogen-bonded carboxylic acid dimers is a predominant and expected feature, which

dictates the crystal packing. The detailed experimental protocol and workflow presented herein

offer a clear guide for researchers aiming to elucidate the crystal structures of other substituted

phenylacetic acids. Such structural information is invaluable for the development of new

pharmaceutical and material science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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